![molecular formula C17H17ClN2O4S B2833940 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942013-21-0](/img/structure/B2833940.png)
4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives can be obtained through the reaction between maleic anhydride and aromatic amines .Scientific Research Applications
Anti-Cancer Properties
Indole derivatives, including our compound of interest, have gained prominence due to their potential anti-cancer activity. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The compound’s structure may interact with cellular pathways, inhibiting tumor growth or inducing apoptosis (programmed cell death) in cancer cells .
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents. Our compound could potentially combat bacterial infections (both Gram-negative and Gram-positive) and fungal pathogens. Understanding its mechanism of action and optimizing its efficacy could lead to new antimicrobial drugs .
Anti-Inflammatory and Analgesic Effects
Certain indole derivatives exhibit anti-inflammatory and analgesic properties. Investigating our compound’s impact on inflammation pathways and pain receptors could provide valuable insights for drug development .
Ulcerogenic Index Assessment
Researchers have evaluated the ulcerogenic index of specific indole derivatives. Our compound’s safety profile, particularly regarding gastrointestinal side effects, is crucial for potential therapeutic use .
Cytotoxicity Against Cancer Cell Lines
Studies have explored the cytotoxic effects of indole-based compounds on human cancer cell lines. Our compound’s activity against specific cancer types warrants further investigation .
Future Directions
properties
IUPAC Name |
4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQHNQUXZGAIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide |
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